REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=O.Cl.[NH2:12][C:13]([NH2:15])=[NH:14].C(N(CC)CC)C>CN1CCCC1=O>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:12]=[C:13]([NH2:15])[N:14]=[CH:7][C:6]=2[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C=O)C1)F
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 180° C. for 15 min under microwave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×300 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL) and brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (ethyl acetate:petroleum ether=3:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(N=C2)N)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |